![molecular formula C6H3BrClN3 B6297548 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine CAS No. 2095237-01-5](/img/structure/B6297548.png)

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

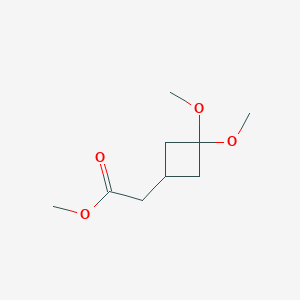

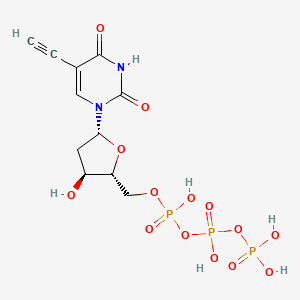

8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is an organic compound with the molecular formula C6H3BrClN3 . It has an average mass of 232.465 Da and a monoisotopic mass of 230.919876 Da . It appears as a white to tan solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This ring is further substituted with bromine and chlorine atoms at positions 8 and 5, respectively .Physical And Chemical Properties Analysis

This compound is a white to tan solid . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- Imidazo[1,2-c]pyrimidine derivatives, including 8-bromoimidazo[1,2-c]pyrimidines, are synthesized using a method involving C-substituted 4-aminopyrimidines. This synthesis demonstrates the potential of these compounds as versatile intermediates in chemical reactions (Rogul'chenko et al., 1975).

Ring Rearrangement and Diversification

- 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines exhibit properties that make them useful for ring rearrangement and further diversification in chemical synthesis. They are shown to undergo transformations like Dimroth rearrangement and are suitable for reactions like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

Cyclization Processes

- Research on dihalocarbenes and their reactions with 2-(benzylideneamino)pyridines has led to the creation of 2-aryl-3-haloimidazo[1,2-a]pyridines, which are structurally related to 8-bromo-5-chloroimidazo[1,2-c]pyrimidine. These compounds demonstrate the potential for cyclization processes in creating novel chemical structures (Khlebnikov et al., 1991).

Novel Heterocyclization Methods

- The synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine, a core of marine alkaloids variolins, showcases an innovative use of heterocyclization methods, which could be related to the study and application of this compound derivatives (Mendiola et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

8-bromo-5-chloroimidazo[1,2-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-4-3-10-6(8)11-2-1-9-5(4)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEPMURXMHFKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CN=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)

![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)

![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)

![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[(o-methoxyphenyl)phenylphosphine]](/img/structure/B6297512.png)

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol hydrochloride](/img/structure/B6297549.png)

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)